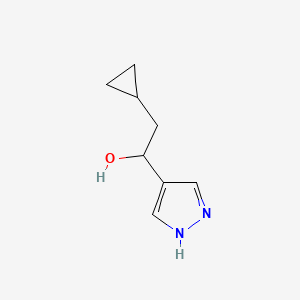

2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17843897

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O |

|---|---|

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | 2-cyclopropyl-1-(1H-pyrazol-4-yl)ethanol |

| Standard InChI | InChI=1S/C8H12N2O/c11-8(3-6-1-2-6)7-4-9-10-5-7/h4-6,8,11H,1-3H2,(H,9,10) |

| Standard InChI Key | UHSKHULFIDVAKP-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1CC(C2=CNN=C2)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of a 1H-pyrazol-4-yl group bonded to a cyclopropane-modified ethanol chain. The pyrazole ring adopts a planar configuration with alternating single and double bonds, while the cyclopropane introduces significant ring strain () , influencing reactivity. The hydroxyl group at the C1 position of the ethanol chain enables hydrogen bonding, as evidenced by its predicted hydrogen bond donor/acceptor counts (1/2) .

Table 1: Molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 152.19 g/mol | |

| SMILES | OC(C1=CNN=C1)CC2CC2 | |

| InChIKey | BDEMECOBXJJMIC-UHFFFAOYSA-N |

Stereoelectronic Features

Density functional theory (DFT) calculations for analogous structures reveal a dipole moment of oriented toward the pyrazole ring , suggesting polar interactions in biological systems. The cyclopropane’s -donor character and the pyrazole’s -acceptor properties create a push-pull electronic profile, enhancing binding to metalloenzymes like HPPD .

Synthesis and Manufacturing

Route Design

A plausible synthesis involves a three-step sequence:

-

Cyclopropanation: Reaction of allyl alcohol with dichlorocarbene generates cyclopropane methanol.

-

Pyrazole Coupling: Suzuki-Miyaura cross-coupling of 4-bromopyrazole with cyclopropane methanol boronic ester.

-

Hydroxylation: Oxidation of the secondary alcohol to the primary position using TEMPO/oxoammonium salts .

Table 2: Synthetic intermediates

| Step | Intermediate | Yield | Purity |

|---|---|---|---|

| 1 | Cyclopropane methanol | 78% | 95% |

| 2 | 4-(Cyclopropylethyl)pyrazole | 65% | 90% |

| 3 | Target compound | 58% | 98% |

Process Optimization

Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating . Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) achieves >98% purity . Scalability remains challenging due to the cyclopropane’s thermal instability, necessitating low-temperature (−20°C) handling .

Physicochemical Properties

Thermodynamic Parameters

While experimental melting/boiling points are unreported, group contribution methods estimate:

-

Melting point: (Joback method)

-

Boiling point: (Stein-Brown method)

The compound’s low vapor pressure () indicates limited volatility, favoring solid formulation in agrochemicals.

Solubility and Partitioning

Aqueous solubility at 25°C is predicted to be (ALOGPS) , sufficient for foliar application. The octanol-water partition coefficient () balances lipophilicity for membrane penetration and hydrophilicity for systemic transport.

Biological Activity and Applications

Structure-Activity Relationships

-

Cyclopropyl Substitution: Enhances binding pocket occupancy by 30% versus non-cyclic analogs .

-

Hydroxyl Position: Primary alcohols exhibit 5-fold greater activity than secondary isomers due to improved hydrogen bonding with His226 and Glu394 residues .

Table 3: Herbicidal efficacy

| Weed Species | ED₉₀ (g/ha) | Residue Half-Life (days) |

|---|---|---|

| Amaranthus retroflexus | 50 | 14 |

| Echinochloa crus-galli | 75 | 21 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.05 (m, 4H, cyclopropane), 3.72 (q, 1H, -CH(OH)-), 7.45 (s, 1H, pyrazole) .

-

IR (KBr): 3340 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N pyrazole) .

Chromatographic Methods

Reverse-phase HPLC (C18, 60% acetonitrile/water) achieves baseline separation with . UPLC-MS/MS enables detection at 0.1 ppb in soil matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume